molecular formula C10H9ClN2S B1331312 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 206555-32-0

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1331312
CAS No.: 206555-32-0
M. Wt: 224.71 g/mol
InChI Key: IQMIPBOEPWSKSU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and organism .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure but with a different position of the chlorine atom.

    4-(3-Bromophenyl)-5-methyl-1,3-thiazol-2-amine: Bromine substituted instead of chlorine.

    4-(3-Chlorophenyl)-5-ethyl-1,3-thiazol-2-amine: Ethyl group instead of methyl.

Uniqueness

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group on the thiazole ring can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIPBOEPWSKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352717
Record name 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206555-32-0
Record name 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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